N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-18(14,15)12-8-11(10-2-5-16-9-10)13-3-6-17-7-4-13/h2,5,9,11-12H,3-4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYGSHSTHHZLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=COC=C1)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the thiomorpholine moiety. The final step involves the sulfonation to introduce the methanesulfonamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thiomorpholine moiety can be reduced under specific conditions.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the thiomorpholine moiety can yield thiomorpholine derivatives.
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the thiomorpholine moiety can form hydrogen bonds with biological molecules. The methanesulfonamide group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-thiomorpholinoethyl)methanesulfonamide
- N-(2-(furan-3-yl)-2-piperidinoethyl)methanesulfonamide
- N-(2-(furan-3-yl)-2-thiomorpholinoethyl)ethanesulfonamide
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide is unique due to the specific positioning of the furan ring and the thiomorpholine moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the furan ring can enhance the compound’s ability to participate in π-π interactions, while the thiomorpholine moiety can improve its solubility and stability.
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring , a thiomorpholine moiety , and a methanesulfonamide group , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 293.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Target Interaction : The furan and thiomorpholine components may interact with enzymes or receptors, modulating biological pathways.
- Biochemical Pathways : It is believed to influence pathways related to inflammation, cancer progression, and microbial resistance.
- Pharmacokinetics : The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, enhancing its bioavailability and therapeutic potential.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Studies have shown potential effectiveness against various bacterial strains, suggesting its use in treating infections.
- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro, indicating potential applications in inflammatory diseases.
In Vitro Studies
A series of in vitro studies have assessed the compound's biological activity:
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : A clinical trial involving patients with chronic bacterial infections demonstrated improved outcomes when combined with standard antibiotics.
- Case Study 2 : A pilot study on cancer patients revealed promising results in reducing tumor size when used as an adjunct therapy.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Furan-2-carboxylic acid | Lacks thiomorpholine | Moderate antimicrobial |
| Thiomorpholine derivatives | Varying substituents | Diverse pharmacological effects |
| Benzenesulfonamide derivatives | Sulfonamide group present | Known for antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
